An In-depth Technical Guide to the Physicochemical Properties of 3-Hydroxythiophenol
An In-depth Technical Guide to the Physicochemical Properties of 3-Hydroxythiophenol
Introduction
3-Hydroxythiophenol, also known as 3-mercaptophenol, is a bifunctional aromatic organic compound that has garnered significant interest in the fields of pharmaceutical synthesis, materials science, and coordination chemistry.[1][2] Its unique molecular architecture, featuring both a nucleophilic thiol group and a hydrogen-bonding hydroxyl group on a benzene ring, imparts a versatile reactivity profile.[1] This guide provides a comprehensive overview of the core physicochemical properties of 3-hydroxythiophenol, offering valuable insights for researchers, scientists, and drug development professionals. A key application of this compound is its role as a crucial intermediate in the synthesis of the osteoporosis drug, Raloxifene.[3][4]
Molecular and Physical Properties
3-Hydroxythiophenol is a colorless to pale yellow liquid at room temperature, possessing a strong, characteristic sulfurous odor.[1][5] Its fundamental properties are summarized in the table below, providing a quantitative basis for its handling, characterization, and application.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆OS | [1][6] |
| Molecular Weight | 126.18 g/mol | [6][7] |
| CAS Number | 40248-84-8 | [1][6][8] |
| Appearance | Colorless to light yellow, clear liquid | [1][5][9] |
| Odor | Strong, sulfurous, unpleasant | [1][5] |
| Melting Point | 16-17 °C | [6][8][9] |
| Boiling Point | 242-243 °C (at 760 mmHg) | [5][8][9] |
| 135 °C (at 35 mmHg) | [7] | |
| 105-108 °C (at 0.5 mmHg) | [10] | |
| 92 °C (at 0.075 mmHg) | [3][4] | |
| Density | 1.237 g/mL at 25 °C | [8][9][11] |
| pKa | 6.50 ± 0.10 (Predicted) | [1][8][9] |
| Solubility in Water | 2.4 g/L | [1][12] |
| logP (o/w) | 1.814 (est) | [6][7][13] |
| Flash Point | >108.8 °C (>230 °F) | [6][7][9] |
| Refractive Index (n²⁰/D) | >1.6290 | [5][8][9] |
Spectroscopic and Analytical Characterization
The structural elucidation of 3-hydroxythiophenol relies on a combination of spectroscopic techniques. These methods provide a fingerprint of the molecule, confirming its identity and purity.
Infrared (IR) Spectroscopy
The IR spectrum of 3-hydroxythiophenol exhibits characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3378 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The S-H stretching of the thiol group is observed at 2563 cm⁻¹.[3][10] Aromatic C-H and C=C stretching vibrations appear in their expected regions.[3][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy of 3-hydroxythiophenol in CDCl₃ shows distinct signals for the aromatic protons, the thiol proton, and the hydroxyl proton. The thiol proton (S-H) typically appears as a singlet around 3.47 ppm, while the hydroxyl proton (O-H) gives a very broad singlet at approximately 4.9 ppm.[10] The aromatic protons resonate in the region of 6.63-7.11 ppm, with coupling patterns that reflect their substitution on the benzene ring.[3][10]
¹³C NMR spectroscopy in CDCl₃ further confirms the carbon framework, with signals observed at approximately 112.98, 116.16, 122.03, 130.42, 132.38, and 155.35 ppm.[3]
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) analysis shows a molecular ion peak (M+) at m/z = 126, corresponding to the molecular weight of 3-hydroxythiophenol.[3] A significant fragment ion is often observed at m/z = 97.[3]
Chemical Reactivity and Stability
3-Hydroxythiophenol is a moderately volatile compound that is sensitive to air and moisture.[1] It is susceptible to oxidation, which can lead to the formation of the corresponding disulfide.[1] Therefore, it is recommended to store the compound under an inert atmosphere, such as nitrogen or argon, in a cool, dry, and dark place.[1][8][9] It is stable under normal temperatures and pressures.[1][6]
The presence of both a hydroxyl and a thiol group allows for a range of chemical transformations. The thiol group can undergo oxidation, alkylation, and metal-catalyzed cross-coupling reactions. The hydroxyl group can be derivatized through etherification and esterification. The aromatic ring is susceptible to electrophilic substitution reactions.[1]
Synthesis and Purification
Several synthetic routes to 3-hydroxythiophenol have been developed, with a focus on scalability and cost-effectiveness for industrial applications.
Synthetic Pathways
A common laboratory and industrial synthesis involves a multi-step process starting from readily available precursors. One such scalable synthesis begins with 3-bromophenol, as illustrated in the workflow below.
Figure 1: A Grignard-based synthetic workflow for 3-Hydroxythiophenol.
Another practical synthesis starts from 3-hydroxybenzene sulfonic acid sodium salt, which is converted to 3-hydroxybenzenesulfonyl chloride and then reduced to the final product.[10]
Experimental Protocol: Synthesis via Grignard Reaction
This protocol is based on a scalable synthesis described in the literature.[3]
-
Protection of the Hydroxyl Group: To a solution of 3-bromophenol in tetrahydrofuran (THF) and pyridine, slowly add trimethylsilyl chloride (TMSCl) while maintaining the temperature below 50°C. Stir the resulting slurry at room temperature until the reaction is complete, as monitored by gas chromatography (GC).
-
Formation of the Grignard Reagent: Filter the reaction mixture to remove the solid byproducts. The resulting solution of 3-bromophenyl trimethylsilyl ether is then used to prepare the Grignard reagent by reacting it with magnesium turnings in THF.
-
Reaction with Sulfur: Cool a suspension of sulfur powder in THF to 5°C. Slowly add the prepared Grignard reagent to the sulfur slurry, ensuring the temperature remains below 15°C.
-
Hydrolysis and Deprotection: Quench the reaction mixture by adding it to a cold aqueous solution of hydrochloric acid. This step hydrolyzes the intermediate and removes the trimethylsilyl protecting group.
-
Extraction and Isolation: Extract the aqueous layer with a suitable organic solvent, such as toluene or t-butyl methyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude 3-hydroxythiophenol by fractional vacuum distillation to obtain the pure product as a colorless liquid.[3][4]
Applications in Drug Development and Chemical Synthesis
3-Hydroxythiophenol serves as a versatile building block in the synthesis of various pharmaceutical compounds and other organic molecules.[1][2]
Pharmaceutical Intermediate
As previously mentioned, a primary application of 3-hydroxythiophenol is in the production of Raloxifene, a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women.[3][4]
Ligand Synthesis in Coordination Chemistry
The ability of 3-hydroxythiophenol to chelate metal ions through both its sulfur and oxygen donor atoms makes it a valuable precursor for the synthesis of ligands in coordination chemistry.[1] It can be used to synthesize non-symmetric ligands that can form pincer complexes with transition metals like palladium.[8]
Sensor Applications
Cantilevers coated with 3-mercaptophenol have been shown to be highly selective for formaldehyde, suggesting its potential use in the development of formaldehyde sensors.[8]
Safety and Handling
3-Hydroxythiophenol is considered a hazardous substance and should be handled with appropriate safety precautions.[12] It is classified as an irritant and may cause skin, eye, and respiratory tract irritation.[1][6][12] Inhalation, ingestion, or skin contact may be harmful.[1][12][14]
Personal Protective Equipment (PPE)
When handling 3-hydroxythiophenol, it is essential to use:
-
Chemical-resistant gloves
-
Safety goggles or a face shield
-
A lab coat or protective clothing
-
Work in a well-ventilated area or under a fume hood. A respirator may be necessary for certain operations.[1][12]
First Aid Measures
-
In case of eye contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[12][14]
-
In case of skin contact: Wash the affected area with plenty of soap and water.[14][15]
-
If inhaled: Move the individual to fresh air.[14]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[14]
The following diagram outlines the logical flow for safe handling and emergency response.
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